molecular formula C6H2Cl3NO2 B133052 3,5,6-Trichloropicolinic acid CAS No. 40360-44-9

3,5,6-Trichloropicolinic acid

Cat. No.: B133052
CAS No.: 40360-44-9
M. Wt: 226.4 g/mol
InChI Key: TVMKSGXYTVKNRK-UHFFFAOYSA-N
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Description

3,5,6-Trichloropicolinic acid, also known as 4-amino-3,5,6-trichloropicolinic acid, is a chlorinated derivative of picolinic acid. It is a synthetic compound primarily used as a herbicide. This compound is known for its effectiveness in controlling broadleaf weeds and woody plants. It is a member of the pyridine carboxylic acid family and has been widely used in agricultural and forestry applications.

Mechanism of Action

Target of Action

3,5,6-Trichloropicolinic acid, also known as picloram, primarily targets the eyes, skin, respiratory system, liver, and kidneys . It is a systemic herbicide that is rapidly absorbed by the foliage and roots of plants .

Mode of Action

Picloram is a chlorinated derivative of picolinic acid, a naturally occurring derivative of tryptophan in mammalian cells . It interacts with its targets by inducing direct somatic embryogenesis . It causes deformity, withering, defoliation, and necrosis of the upper part of the plant, discoloration of xylem catheter due to blockage, eventually leading to death . The mechanism of action is the inhibition of the mitochondrial respiratory system and nucleic acid metabolism .

Biochemical Pathways

It is known that picloram induces changes in dna methylation and dna damage levels . It also affects the endogenous ethylene production by tomato cuttings and elongation growth of oat coleoptile sections .

Pharmacokinetics

In human trials, picloram, because of a rapid excretion rate via the urine, had a low potential to accumulate in humans during repeated or prolonged exposures

Result of Action

The molecular and cellular effects of picloram’s action include irritation to the eyes, skin, and respiratory system, and changes in the liver and kidneys . In plants, it causes deformity, withering, defoliation, and necrosis of the upper part of the plant .

Action Environment

Picloram readily degrades in sunlight; however, once applied on soil, it is more mobile and persistent in soils than the phenoxy herbicides . Precautions were developed to minimize groundwater and surface water contamination . Environmental factors such as sunlight and soil properties can influence the action, efficacy, and stability of picloram .

Biochemical Analysis

Biochemical Properties

3,5,6-Trichloropicolinic acid plays a significant role in biochemical reactions, particularly in plant systems. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids. This compound inhibits ALS, leading to the accumulation of toxic intermediates and ultimately causing plant death . Additionally, it interacts with other proteins involved in cell wall synthesis and photosynthesis, disrupting normal cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it disrupts cell division and elongation, leading to stunted growth and eventual cell death. It influences cell signaling pathways by inhibiting key enzymes and proteins involved in signal transduction. This compound also affects gene expression by altering the transcriptional activity of genes involved in stress responses and metabolic processes . In animal cells, exposure to this compound can lead to liver and kidney changes, as well as irritation of the eyes, skin, and respiratory system .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It exerts its effects primarily through the inhibition of acetolactate synthase (ALS), leading to the disruption of amino acid biosynthesis. This inhibition results in the accumulation of toxic intermediates, which interfere with cellular metabolism and cause cell death . Additionally, this compound binds to other biomolecules, such as proteins involved in cell wall synthesis and photosynthesis, further disrupting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits strong herbicidal activity, leading to rapid inhibition of plant growth. Over time, the compound undergoes degradation, resulting in the formation of less active metabolites . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic processes . The stability of the compound in laboratory settings is influenced by factors such as pH, temperature, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild irritation of the eyes, skin, and respiratory system. At higher doses, it can lead to significant liver and kidney changes, as well as other toxic effects . Studies have shown that there is a threshold dose above which the adverse effects become more pronounced. It is important to carefully control the dosage to minimize the risk of toxicity in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in plants. It is metabolized by enzymes such as cytochrome P450 monooxygenases, which catalyze the hydroxylation and dechlorination of the compound . This metabolism leads to the formation of various metabolites, some of which may retain herbicidal activity. The compound also affects metabolic flux by altering the levels of key metabolites involved in amino acid biosynthesis and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. It is absorbed by plant roots and translocated to other parts of the plant, where it accumulates in actively growing tissues . The compound is transported through the xylem and phloem, facilitated by transporters and binding proteins. In animal systems, this compound is distributed to various organs, including the liver and kidneys, where it exerts its toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In plant cells, it is primarily localized in the chloroplasts and cytoplasm, where it interferes with photosynthesis and other metabolic processes . The compound may also be targeted to specific compartments or organelles through post-translational modifications and targeting signals. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and developing strategies to mitigate its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,6-Trichloropicolinic acid can be synthesized through several methods. One common method involves the reaction of tetrachloropicolinic acid with hydrazine in an alkaline medium. The intermediate product, 3,5,6-trichloro-4-hydrazinopicolinic acid, is then treated with an alkali metal hydroxide and an alkaline hypochlorite solution. The final product is obtained by acidifying the reaction mixture with a mineral acid .

Another method involves the reaction of 3,4,5,6-tetrachloropicolinonitrile with ammonium hydroxide at elevated temperatures (130°C to 160°C) to produce 4-amino-3,5,6-trichloropicolinic acid .

Industrial Production Methods

Industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloropicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 3,5-Dichloropicolinic acid.

    Substitution: Substituted picolinic acid derivatives depending on the nucleophile used.

    Oxidation: Hydroxylated picolinic acid derivatives.

Scientific Research Applications

3,5,6-Trichloropicolinic acid has several scientific research applications:

Comparison with Similar Compounds

3,5,6-Trichloropicolinic acid is similar to other chlorinated picolinic acid derivatives, such as:

Uniqueness

This compound is unique due to its high effectiveness against a wide range of broadleaf weeds and woody plants. Its stability and persistence in soil make it suitable for long-term vegetation management. Additionally, its specific mode of action as a synthetic auxin provides targeted control with minimal impact on non-target species .

Properties

IUPAC Name

3,5,6-trichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMKSGXYTVKNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358852
Record name 3,5,6-Trichloropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40360-44-9
Record name 3,5,6-Trichloropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture was prepared by admixing 3 grams (0.01 mole) of 3,5,6-trichloro-4-hydrazinopicolinic acid with 15 milliliters of 20 percent sodium hydroxide and 20 milliliters of water. To this mixture at 30°C was added 25 milliliters (0.018 mole) of a 5.25 percent sodium hypochlorite solution. Immediate gas evolution was noted which ceased after about 3 minutes. Five minutes after the addition of the sodium hypochlorite solution, the reaction mixture was acidified to a pH of about 2 with concentrated hydrochloric acid. The mixture was extracted with methylene chloride. The methylene chloride was removed from the extract by evaporation leaving 2.5 grams of the crude 3,5,6-trichloropicolinic acid which was purified by sublimation at 130°C and 1 millimeter of mercury. There was thus obtained 2.0 grams of the purified product (88 percent of theoretical) which melted at 147°-151°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4-Amino-3,5,6-Trichloropicolinic acid (picloram) and what is its primary use?

A1: 4-Amino-3,5,6-Trichloropicolinic acid, commonly known as picloram, is a widely used herbicide known for its effectiveness in controlling a broad spectrum of broadleaf weeds and woody plants. [, , , , ]

Q2: How does picloram affect plant growth?

A2: Picloram acts as a plant growth regulator, disrupting normal growth patterns and ultimately leading to plant death. [, , ] One study showed that picloram stimulated growth in Avena coleoptiles at lower concentrations but inhibited growth at higher concentrations, also affecting their geotropic curvature. []

Q3: Does picloram impact protein synthesis in plants?

A3: Yes, research suggests that picloram can influence protein synthesis in plants. A study on bean tissues indicated that picloram stimulated 14C-1-DL-leucine uptake in hook tissues, leading to increased leucine incorporation and higher total protein concentrations. []

Q4: How does the structure of picloram contribute to its herbicidal activity?

A4: While the exact mechanism is complex, it's understood that the structure of picloram plays a crucial role in its herbicidal activity. The molecule's structure allows it to interfere with plant growth processes, ultimately leading to plant death. [, , , ]

Q5: Is picloram easily absorbed by plants?

A5: Yes, picloram demonstrates significant absorption and penetration capabilities in plants. Studies using detached live oak leaves showed that picloram was readily absorbed, with absorption enhanced when combined with 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). []

Q6: How does soil moisture affect picloram's effectiveness?

A6: Research indicates that soil moisture content can significantly influence picloram's bioactivity. As soil moisture increases, picloram's effectiveness tends to decrease, likely due to the dilution of the herbicide in the soil-water phase. []

Q7: Can picloram move through the soil, and if so, what factors influence its movement?

A7: Yes, picloram can move through the soil, and factors such as soil type, organic matter content, and pH levels can influence its mobility. Studies have shown that picloram tends to be more mobile in sandy loam soils compared to silty clay loam. [, , ]

Q8: What is the persistence of picloram in soil?

A8: Picloram exhibits moderate to high persistence in soils, with half-lives ranging from 30 days in humid regions to over 400 days in arid regions. Its degradation is primarily driven by microbial activity, with conditions favoring microbial growth leading to faster breakdown. []

Q9: Has picloram been found to contaminate water sources?

A9: Yes, due to its mobility and persistence, picloram has been detected in runoff water and raises concerns about potential contamination of surface and groundwater. Studies have shown that picloram can leach through soil profiles, especially under heavy irrigation. [, , ]

Q10: How do different soil types affect picloram adsorption?

A10: Picloram adsorption varies with soil properties. Research has shown a strong correlation between picloram adsorption and soil organic matter content, pH, and sesquioxide content. Soils with higher organic matter content tend to adsorb more picloram. [, ]

Q11: What is the role of surfactants in picloram's effectiveness?

A11: Surfactants can alter picloram's behavior in soil and its absorption by plants. Studies show that the presence of certain surfactants can enhance picloram adsorption to soil particles, potentially influencing its availability for uptake by target plants. [, ]

Q12: Can picloram be used in combination with other herbicides?

A12: Yes, picloram is often used in combination with other herbicides to enhance its effectiveness or broaden the spectrum of weed control. For instance, it's used with 2,4-D or 2,4,5-T to control a wider range of woody plants. [, , , , ]

Q13: Are there controlled-release formulations of picloram?

A13: Yes, research has explored the development of controlled-release formulations of picloram to enhance its effectiveness and potentially reduce its environmental impact. Starch xanthide matrices have been investigated as a potential carrier for controlled release. []

Q14: What are the environmental concerns associated with picloram use?

A14: Picloram's persistence and mobility in the environment raise concerns regarding its potential to contaminate water sources and impact non-target organisms. Its long-term effects on ecosystems are an ongoing area of research. [, , , ]

Q15: What is the molecular formula and weight of picloram?

A15: The molecular formula of picloram is C6H3Cl3N2O2, and its molecular weight is 241.46 g/mol. [, ]

Q16: Are there any studies on the synthesis of isotopically labeled picloram?

A16: Yes, researchers have successfully synthesized stable isotope-labeled picloram for use in environmental fate and metabolism studies. This typically involves using labeled precursors like K13C15N in the synthetic process. [, ]

Q17: Can picloram be degraded anaerobically?

A17: Research suggests that picloram can be degraded under both aerobic and anaerobic conditions, although the rates may differ. A study using soil columns found that anaerobic picloram dissipation was more rapid than under aerobic conditions. []

Q18: What analytical techniques are used to detect and quantify picloram?

A18: Various analytical techniques are employed to detect and quantify picloram in environmental and biological matrices. These methods include gas chromatography, often coupled with mass spectrometry, and bioassays using sensitive plant species. [, , , ]

Q19: Are there alternative herbicides to picloram?

A19: Yes, there are alternative herbicides available, with their effectiveness depending on the target weeds and environmental conditions. Some examples include tebuthiuron, bromacil, and glyphosate. [, , , ]

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